5-Benzyl-2-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL
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Overview
Description
5-Benzyl-2-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring fused with an oxadiazole moiety, which is further substituted with benzyl and dimethylphenyl groups
Preparation Methods
The synthesis of 5-Benzyl-2-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL involves multiple steps. The general synthetic route includes the following steps:
Formation of the oxadiazole ring: This is typically achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the pyrimidine ring: This can be done through a condensation reaction involving appropriate precursors such as amidines and β-diketones.
Substitution reactions: The benzyl and dimethylphenyl groups are introduced through nucleophilic substitution reactions using suitable benzyl halides and dimethylphenyl halides.
Thioether formation: The sulfanyl group is introduced by reacting the intermediate compounds with thiols under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and automated synthesis equipment to scale up the process.
Chemical Reactions Analysis
5-Benzyl-2-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the oxadiazole ring or other functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the oxadiazole ring or other labile bonds.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Benzyl-2-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Material Science: The compound’s unique electronic properties make it a candidate for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition, protein-ligand interactions, and other biological processes.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, disrupt cellular processes by interacting with DNA or proteins, or modulate signaling pathways by affecting receptor function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
5-Benzyl-2-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL can be compared with other similar compounds such as:
2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide: This compound features a triazole ring instead of an oxadiazole ring and has different substituents, leading to variations in its chemical and biological properties.
2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide: Similar to the previous compound, this one also has a triazole ring and different substituents, which affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-benzyl-2-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-14-9-10-18(11-15(14)2)21-25-20(29-27-21)13-30-23-24-16(3)19(22(28)26-23)12-17-7-5-4-6-8-17/h4-11H,12-13H2,1-3H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPJQHUFLXUGQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC(=C(C(=O)N3)CC4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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